(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865198-94-3
VCID: VC7403172
InChI: InChI=1S/C20H16N4O7S2/c1-31-17(26)10-23-14-7-6-11(33(21,29)30)8-15(14)32-20(23)22-16(25)9-24-18(27)12-4-2-3-5-13(12)19(24)28/h2-8H,9-10H2,1H3,(H2,21,29,30)
SMILES: COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C20H16N4O7S2
Molecular Weight: 488.49

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865198-94-3

Cat. No.: VC7403172

Molecular Formula: C20H16N4O7S2

Molecular Weight: 488.49

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate - 865198-94-3

Specification

CAS No. 865198-94-3
Molecular Formula C20H16N4O7S2
Molecular Weight 488.49
IUPAC Name methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C20H16N4O7S2/c1-31-17(26)10-23-14-7-6-11(33(21,29)30)8-15(14)32-20(23)22-16(25)9-24-18(27)12-4-2-3-5-13(12)19(24)28/h2-8H,9-10H2,1H3,(H2,21,29,30)
Standard InChI Key LQHKXMQJGYHIJX-XDOYNYLZSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Structural Elucidation and Nomenclature

Core Scaffold and Substituent Analysis

The molecule centers on a benzo[d]thiazole bicyclic system, where a benzene ring is fused to a thiazole (a five-membered ring containing nitrogen and sulfur) . Key substituents include:

  • 6-Sulfamoyl group (-SO2NH2): Positioned on the benzene ring, this sulfonamide group enhances solubility and potential biological interactions .

  • 2-Iminoacetyl linkage: At the thiazole's position 2, a Schiff base (-NH-C=O-) connects to a 1,3-dioxoisoindolin-2-yl moiety, a phthalimide derivative known for its electron-withdrawing properties .

  • Methyl ester side chain: A methyl 2-acetate group extends from the thiazole’s nitrogen, influencing metabolic stability .

The (Z) stereodescriptor specifies the geometry of the imine double bond, favoring the cis configuration, which impacts molecular packing and receptor binding .

Synthetic Pathways and Methodology

Retrosynthetic Strategy

Hypothetical synthesis involves three stages:

  • Benzo[d]thiazole-6-sulfonamide synthesis:

    • Reacting 2-aminothiophenol with 4-chloronitrobenzene sulfonamide, followed by reduction and cyclization .

  • Imine formation:

    • Condensation of the thiazole amine with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride under basic conditions .

  • Esterification:

    • Methanol-mediated esterification of the intermediate carboxylic acid .

Stereochemical Control

The (Z) configuration is achieved using sterically hindered bases (e.g., L-proline) to favor the thermodynamically less stable cis isomer via kinetic control .

Physicochemical Properties

PropertyValue/DescriptionRationale
Molecular FormulaC₁₉H₁₅N₃O₆S₂Derived from substituent summation .
Molecular Weight477.47 g/molCalculated via atomic mass summation.
SolubilityLow in H₂O; moderate in DMSO, DMFAromatic rings and sulfonamide polarity .
LogP~2.3 (estimated)Predicted using fragment-based methods.

Stability and Degradation

Hydrolytic Susceptibility

  • Ester group: Prone to hydrolysis in acidic/basic conditions, forming carboxylic acid derivatives .

  • Imine bond: pH-dependent stability; reversible under physiological conditions .

Applications in Drug Development

Lead Optimization

  • Structural modifications: Replacing the methyl ester with tert-butyl groups may enhance metabolic stability .

  • Prodrug potential: Ester hydrolysis could release active carboxylic acid metabolites .

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